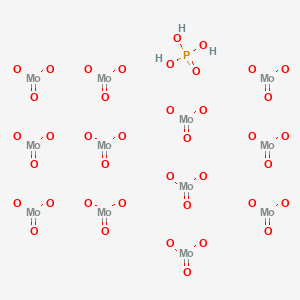
Edta dimagnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetic Acid Magnesium Disodium Salt, also known as Edta dimagnesium salt, is a white powder to crystal solid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as a chelating agent in various fields that binds a wide range of polyvalent cations, including calcium .
Molecular Structure Analysis
The molecular formula of Edta dimagnesium salt is C10H12MgN2Na2O8 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The reaction of Mg2+ with Edta dimagnesium salt may be expressed as: Mg2+ + H2Y2- = MgY-2 + 2H+ .Physical And Chemical Properties Analysis
Edta dimagnesium salt is a solid at 20 degrees Celsius . It is almost transparent in water . It is soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water .Applications De Recherche Scientifique
Anticoagulant in Hematology : Ethylenediaminetetraacetic acid (EDTA) salts, including dipotassium EDTA, are used for anticoagulation of blood specimens in hematologic testing. Dipotassium EDTA is recommended for blood cell counting and sizing due to its minimal effect on red blood cell size and higher solubility compared to other EDTA salts (England et al., 1993).
Biochemical Research : In biochemical studies, the interaction of calcium triphosphoinositide with proteins forms 'phosphatido-peptide'-like complexes. When combined with divalent cations like Mg(2+), it transitions entirely into a non-polar phase as the dimagnesium salt, indicating the role of these salts in biochemical interactions (Dawson, 1965).
Electrodialysis in Environmental Science : Electrodialysis with bipolar membranes (EDBM) technology, which involves solvent and salt dissociation, has applications in chemistry, food processing, biochemical industries, and environmental protection. EDBM's potential to provide H+ and OH-/alkoxide ions in situ without salt introduction, including EDTA salts, makes it advantageous for sustainable development (Huang & Xu, 2006).
Nuclear Magnetic Resonance Imaging : In nuclear magnetic resonance (NMR) imaging systems, chelate complexes of transition metal salts, including EDTA complexes, are studied for their ability to modify relaxation times, which is crucial for enhancing image quality (Brown & Johnson, 1984).
Chemistry and Polymer Science : EDTA salts are used in catalysts for the copolymerization of epoxides and CO2, highlighting their role in synthesizing materials with environmental benefits (Kember & Williams, 2012).
Soil Remediation : EDTA salts, such as Ca-EDTA and Na-EDTA, are effective chelating agents used for the removal of trace metals from contaminated soils. Their recycling and reusability in soil remediation demonstrate their environmental applicability (Zeng et al., 2005).
Phytoremediation : EDTA facilitates phytoremediation of soil contaminated with heavy metals from sewage sludge, enhancing the plant availability of these metals for effective remediation (Kirkham, 2000).
Textile Industry : In textile dyeing, EDTA salts are used for their biodegradable properties, contributing to more eco-friendly dyeing processes and less environmental impact (Memon et al., 2016).
Endodontics in Dentistry : In dentistry, especially in endodontics, EDTA salts are used for the removal of smear layers in root canal systems, demonstrating their importance in dental procedures (O'Connell et al., 2000).
Food Fortification and Nutrition : Sodium iron (III) ethylenediaminetetraacetic acid's (EDTA) potential use in food fortification programs addresses the global problem of iron deficiency, highlighting its nutritional applications (Loots et al., 2007).
Safety And Hazards
Orientations Futures
Edta dimagnesium salt has been incorporated into MgO–MgSO4–H2O ternary system to prepare magnesium oxysulfate (MOS) cement . The study found that Edta dimagnesium salt is an effective additive in improving the characteristics of MOS cement .
Relevant Papers A paper titled “Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples” discusses the use of Edta dimagnesium salt as a preservative of high molecular weight DNA in biological samples . Another paper discusses the effects of Edta dimagnesium salt on the characteristics of magnesium oxysulfate (MOS) cement .
Propriétés
IUPAC Name |
dimagnesium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKSDJIIYUSQP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Mg2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edta dimagnesium salt | |
CAS RN |
39377-66-7 |
Source


|
| Record name | Magnesate(2-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, magnesium (1:1), (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39377-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)


